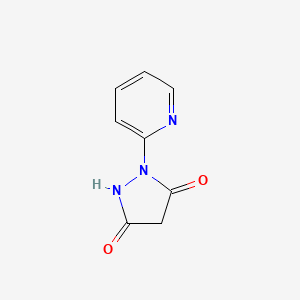

3,5-Pyrazolidinedione, 1-(2-pyridinyl)-

Description

Significance of the Pyrazolidinedione Core in Advanced Organic Synthesis and Chemical Biology

The 3,5-pyrazolidinedione nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for compounds with a wide array of biological activities. researchgate.neteurekaselect.com This significance stems from its versatile chemical nature and its presence in numerous pharmacologically active molecules. researchgate.netnih.gov

In the sphere of advanced organic synthesis , the pyrazolidinedione core is a valuable building block. Chemists have developed a multitude of synthetic strategies to access and modify this scaffold. These methods range from classical condensation reactions of hydrazines with malonic acid derivatives to more modern techniques like Knoevenagel reactions, microwave-assisted synthesis, and solid-phase synthesis, which improve efficiency and allow for greater structural diversity. researchgate.neteurekaselect.comresearchgate.netorganic-chemistry.orgjscimedcentral.com The development of novel catalytic systems, for instance, has enabled the synthesis of pyrazolidinedione derivatives in environmentally benign media like water. organic-chemistry.org

In chemical biology , the pyrazolidinedione scaffold is a key pharmacophore for discovering new therapeutic agents. Derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, antidiabetic, and neuroprotective properties. eurekaselect.comnih.govnih.gov A crucial aspect for its biological function, particularly its anti-inflammatory activity, is the acidity of the hydrogen atom at the C-4 position, which is enhanced by the two adjacent carbonyl groups. pharmacy180.com Altering or replacing this proton significantly impacts the compound's activity, a principle that guides structure-activity relationship (SAR) studies. pharmacy180.com Researchers utilize the pyrazolidinedione core to generate diverse compound libraries for screening against various biological targets, such as cyclooxygenase (COX) enzymes, protein kinases, and nuclear receptors like PPARγ. eurekaselect.comresearchgate.netnih.gov

Rationale for 2-Pyridinyl Substitution in Pyrazolidinedione Scaffolds for Research Applications

The strategic incorporation of a 2-pyridinyl group onto the pyrazolidinedione scaffold is a deliberate design choice rooted in established medicinal chemistry principles. The pyridine (B92270) ring is itself a privileged structure, found in a significant percentage of FDA-approved drugs. nih.govauctoresonline.orgijpsonline.comnih.gov

The rationale for this substitution includes several key factors:

Bioisosteric Replacement: In drug design, a common strategy is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological effects. slideshare.net The pyridine ring is a classic bioisostere of the phenyl ring. researchgate.netdrughunter.com Given that many historically significant pyrazolidinedione drugs, such as Phenylbutazone, feature phenyl substituents, replacing a phenyl group with a pyridinyl ring is a rational approach to create novel analogues. researchgate.netpharmacy180.com This substitution can alter the electronic properties, conformation, and metabolic profile of the parent compound, potentially leading to improved potency, selectivity, or a more favorable safety profile. researchgate.netblumberginstitute.org

Synthetic Versatility: The electronic nature of the pyridine ring makes it amenable to various chemical transformations, offering additional sites for functionalization to further optimize the molecule's properties. nih.gov

Historical Context and Evolution of Pyrazolidinedione Research in Academic Disciplines

The study of pyrazolidinediones is a field that has evolved considerably over the decades, driven by both seminal discoveries and the continuous search for improved therapeutic agents.

The history of the broader class of pyrazolones, from which pyrazolidinediones are derived, dates back to the work of German chemist Ludwig Knorr in the late 19th century. researchgate.net The therapeutic potential of the 3,5-pyrazolidinedione core, however, was thrust into the spotlight with the discovery and widespread use of Phenylbutazone in the mid-20th century as a potent non-steroidal anti-inflammatory drug (NSAID). researchgate.netnih.govpharmacy180.com This discovery catalyzed extensive research into pyrazolidinedione derivatives as anti-inflammatory agents.

The evolution of research in this area can be characterized by a significant expansion of therapeutic targets. While initial studies were heavily concentrated on inflammation and analgesia, subsequent investigations, prompted in part by the toxicity concerns associated with early drugs like Phenylbutazone, broadened the scope. eurekaselect.comnih.govnih.gov Academic and industrial research began to explore the potential of the pyrazolidinedione scaffold in other disease areas. This has led to the discovery of derivatives with promising activities as:

Anticancer agents eurekaselect.comresearchgate.net

Antimicrobial and antifungal agents eurekaselect.comnih.gov

Antidiabetic agents researchgate.net

Neuroprotective compounds eurekaselect.com

This evolution has been paralleled by advancements in synthetic chemistry, enabling the creation of more complex and precisely tailored molecules. researchgate.neteurekaselect.com The journey of pyrazolidinedione research from a single, powerful anti-inflammatory drug to a versatile scaffold for diverse therapeutic applications illustrates a classic progression in medicinal chemistry: a foundational discovery followed by decades of innovation and diversification. eurekaselect.comnih.govucdavis.edu

Interactive Data Table: Biological Activities of Selected Heterocyclic Derivatives

This table summarizes the biological activities of various heterocyclic compounds discussed in the literature.

| Compound Class/Derivative | Biological Activity | Key Findings/Data | Reference |

|---|---|---|---|

| Pyrazolidine-3,5-dione (B2422599) Benzimidazole (B57391) Hybrids | Anti-inflammatory | In vitro anti-inflammatory activity demonstrated. | researchgate.net |

| Pyrazolo[1,5-a]quinazolines | Anti-inflammatory | Inhibition of NF-κB activity with IC50 values < 50 µM. | nih.gov |

| 1-(2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylpyrazolidine-3,5-dione derivatives | Analgesic, Antipyretic, Anti-inflammatory | Potent anti-inflammatory activity comparable to standard drugs. | researchgate.net |

| Benzoyl-substituted Pyrazolidine-3,5-diones | Anti-inflammatory, Antibacterial | Nitro and Chloro substituted derivatives showed optimum activity. | jscimedcentral.com |

| Pyrazino[1,2-a]indolones | Anticancer (EGFR inhibition) | IC50 values from 1.7 to 3.9 μM against EGFR. | mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

820238-49-1 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

1-pyridin-2-ylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C8H7N3O2/c12-7-5-8(13)11(10-7)6-3-1-2-4-9-6/h1-4H,5H2,(H,10,12) |

InChI Key |

MWGOLNLASXSHNW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NN(C1=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Pyrazolidinedione, 1 2 Pyridinyl and Its Structural Analogs

Classical Cyclocondensation Approaches for Pyrazolidinedione Ring Formation

The formation of the pyrazolidinedione core is classically achieved through cyclocondensation reactions, which involve the formation of two new bonds to create the heterocyclic ring. These methods are valued for their reliability and access to a wide range of derivatives.

Hydrazine (B178648)/Phenylhydrazine (B124118) and Malonate Derivatives Condensation

The most fundamental and widely employed method for synthesizing the 3,5-pyrazolidinedione scaffold is the condensation reaction between a hydrazine derivative and a malonic acid derivative, typically a dialkyl malonate. In the context of synthesizing 1-(2-pyridinyl)-3,5-pyrazolidinedione, this involves the reaction of 2-pyridinylhydrazine with diethyl malonate. researchgate.netpharmacy180.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine attacks the carbonyl carbons of the malonate, leading to the formation of the five-membered ring upon elimination of two molecules of alcohol. The reaction is often carried out at elevated temperatures, sometimes in the presence of a base or in a high-boiling solvent to facilitate the cyclization.

A general representation of this reaction is the synthesis of phenylbutazone, where diethyl butylmalonate is reacted with hydrazobenzene. pharmacy180.com The acidity of the methylene (B1212753) protons in the resulting pyrazolidinedione is a key feature of these molecules. pharmacy180.com

Table 1: Examples of Pyrazolidinedione Synthesis via Hydrazine and Malonate Condensation

| Hydrazine Derivative | Malonate Derivative | Product | Reference |

|---|---|---|---|

| Hydrazobenzene | Diethyl butylmalonate | Phenylbutazone | pharmacy180.com |

Knoevenagel Reaction in Pyrazolidinedione Synthesis

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgijsrst.com This reaction can be adapted for the synthesis of 4-substituted pyrazolidinediones.

In this context, a pre-formed 1-substituted-3,5-pyrazolidinedione, such as 1-(2-pyridinyl)-3,5-pyrazolidinedione, can serve as the active methylene compound. The methylene group at the C-4 position is activated by the two adjacent carbonyl groups, making it susceptible to deprotonation and subsequent condensation with an aldehyde. This reaction provides a direct route to 4-aryl- or 4-alkylidene-1-(2-pyridinyl)-3,5-pyrazolidinediones. The reaction is often catalyzed by bases like piperidine (B6355638) or pyridine (B92270). wikipedia.orgrsc.org

Table 2: Knoevenagel Condensation for 4-Substituted Pyrazolidinediones

| Pyrazolidinedione | Aldehyde | Catalyst | Product | Reference |

|---|---|---|---|---|

| 1-Phenyl-3,5-pyrazolidinedione | Aromatic aldehydes | Piperidine | 4-Arylidene-1-phenyl-3,5-pyrazolidinediones | nih.gov |

Strategies for Regioselective N-Substitution, including Pyridinylation

The introduction of a substituent at a specific nitrogen atom of the pyrazolidinedione ring, known as regioselective N-substitution, is crucial for controlling the compound's properties. The synthesis of 1-(2-pyridinyl)-3,5-pyrazolidinedione requires a method that selectively forms the bond between the N-1 atom of the pyrazolidinedione and the C-2 position of the pyridine ring.

Direct N-Arylation and Related Coupling Reactions

Modern cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, provide powerful tools for the direct N-arylation of heterocyclic compounds. These reactions involve the palladium- or copper-catalyzed coupling of an amine (in this case, the NH group of 3,5-pyrazolidinedione) with an aryl halide (such as 2-chloropyridine (B119429) or 2-bromopyridine). wikipedia.org

For the synthesis of 1-(2-pyridinyl)-3,5-pyrazolidinedione, this would involve the reaction of 3,5-pyrazolidinedione with a 2-halopyridine in the presence of a suitable catalyst system, typically a palladium or copper salt and a ligand, and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and regioselectivity. A patent describes a palladium-catalyzed process for the N-arylation of a pyrazolidinedione derivative using 2-bromo-1,3-diethyl-5-methyl-benzene. google.com

Table 3: Potential Direct N-Arylation for 1-(2-Pyridinyl)-3,5-pyrazolidinedione

| Pyrazolidinedione | Aryl Halide | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 3,5-Pyrazolidinedione | 2-Chloropyridine | Pd(OAc)2 / Ligand, Base | 1-(2-Pyridinyl)-3,5-pyrazolidinedione | Plausible, specific reference needed |

Multi-Component Reactions (MCR) for Diversified Pyrazolidinedione Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product that incorporates portions of all the starting materials, are highly efficient for generating molecular diversity. nih.govlongdom.orgnih.gov MCRs can be designed to produce complex pyrazolidinedione libraries, including N-substituted derivatives.

An MCR approach for synthesizing 1-(2-pyridinyl)-3,5-pyrazolidinedione could involve the one-pot reaction of 2-pyridinylhydrazine, a malonic acid derivative, and potentially a third component to introduce further diversity at the C-4 position. For instance, a four-component reaction of enaminones, benzaldehyde (B42025), hydrazine-HCl, and ethyl cyanoacetate (B8463686) has been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives in water. longdom.org While not directly yielding the target molecule, this illustrates the potential of MCRs in constructing related heterocyclic systems.

Green Chemistry Principles in Pyrazolidinedione Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijprt.orgnih.govresearchgate.net In the context of pyrazolidinedione synthesis, this can be achieved through several strategies.

The use of water as a solvent is a key green approach. For example, a green synthetic method for producing pyrazole (B372694) compounds involves the reaction of ethyl acetoacetate (B1235776), hydrazines, and a catalytic amount of imidazole (B134444) in an aqueous medium. acs.org Similarly, multicomponent reactions for pyrazolo[3,4-b]pyridine derivatives have been successfully carried out in water. longdom.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net Furthermore, the development of catalyst-free Knoevenagel condensations in water represents a significant advancement in green synthesis. rsc.org The use of visible light as a renewable energy source for promoting the synthesis of pyrazolidinones from N-aryl glycine (B1666218) and azomethine imines is a recent innovation in this field. rsc.org These approaches offer more environmentally benign alternatives to traditional synthetic methods.

Table 4: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Principle | Synthetic Method | Example | Reference |

|---|---|---|---|

| Use of Water as Solvent | Multicomponent Reaction | Synthesis of pyrazolo[3,4-b]pyridines | longdom.org |

| Use of Water as Solvent | Pyrazole Synthesis | Reaction of ethyl acetoacetate and hydrazines | acs.org |

| Catalyst-Free Conditions | Knoevenagel Condensation | Reaction in water | rsc.org |

Ultrasound-Assisted Synthetic Protocols

The application of ultrasonic irradiation in organic synthesis has been shown to accelerate a wide range of reactions. This technique, known as sonochemistry, enhances chemical reactivity through acoustic cavitation, leading to higher yields and shorter reaction times under milder conditions. nih.gov

For the synthesis of pyrazoline derivatives, ultrasound has been successfully employed. For instance, the reaction of chalcones with phenylhydrazine hydrochloride can be carried out in an aqueous solution of sodium acetate-acetic acid at room temperature under ultrasound irradiation. nih.gov This method has been demonstrated to be a practical and convenient procedure, affording 1,3,5-triaryl-2-pyrazolines in high yields (83–96%) within 1.5–2 hours. nih.govbeilstein-journals.org The use of ultrasound significantly accelerates the reaction compared to traditional methods. nih.gov Similarly, pyrazolone (B3327878) derivatives have been synthesized in high yields from the reaction of β-ketoester compounds with hydrazine hydrate (B1144303) or phenylhydrazine in an ultrasonic cleaner for as little as 30 minutes. researchgate.net The resulting solid products were often pure enough to not require further recrystallization. researchgate.net Another study reported the synthesis of 1,5-diaryl and 1,3,5-triaryl-2-pyrazolines in an alcoholic potassium hydroxide (B78521) system with a Cu(I) catalyst, achieving high yields in just 1-6 minutes under ultrasound irradiation at room temperature. researchgate.net

Table 1: Comparison of Ultrasound-Assisted Synthesis of Pyrazoline Analogs

| Reactants | Conditions | Yield | Time | Reference |

|---|---|---|---|---|

| Chalcones, Phenylhydrazine Hydrochloride | Sodium acetate-acetic acid aqueous solution, Ultrasound (25 kHz), Room Temperature | 83–96% | 1.5–2 h | nih.govbeilstein-journals.org |

| β-ketoester compounds, Hydrazine hydrate/Phenylhydrazine | Ethanol, Ultrasound cleaner, Room Temperature | High | 30 min | researchgate.net |

Aqueous Medium Reactions and Solvent-Free Conditions

Growing environmental concerns have spurred the development of synthetic protocols that utilize water as a solvent or are conducted under solvent-free conditions. nih.gov Organic reactions in aqueous media are of increasing interest due to both environmental reasons and their relevance to biochemical processes. nih.gov

A notable example is the synthesis of 1,3,5-triaryl-2-pyrazolines from chalcones and phenylhydrazine hydrochloride, which has been effectively performed in a sodium acetate-acetic acid aqueous solution. beilstein-journals.org This procedure is advantageous as it avoids the use of volatile and often toxic organic solvents. Another approach involves the synthesis of benzimidazole (B57391) derivatives, which are structurally related to the pyridinyl moiety of the target compound, in water. This method utilizes a carbon-nitrogen cross-coupling reaction and intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of potassium carbonate in water at 100 °C, impressively without the need for any metal catalyst. mdpi.com

Solvent-free synthesis is another green chemistry approach applied to related heterocyclic compounds. For instance, the synthesis of mannich bases of 1-(2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylpyrazolidine-3,5-dione was achieved by heating a mixture of the reactants with formaldehyde (B43269) and diethylamine (B46881) in the presence of methanol (B129727) and HCl, followed by filtration and cooling. researchgate.net While not strictly solvent-free, it represents a move towards reduced solvent usage.

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment

The structural elucidation and purity verification of 3,5-Pyrazolidinedione, 1-(2-pyridinyl)- and its analogs rely on a combination of advanced spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure and composition of the synthesized compounds. nih.govgreenpharmacy.info

The primary methods used for characterization include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). greenpharmacy.inforesearchgate.net Chromatographic techniques, particularly thin-layer chromatography (TLC), are often used to monitor the progress of reactions and for the preliminary assessment of product purity. nih.gov

Spectroscopic Data for Structural Analogs:

Infrared (IR) Spectroscopy: IR spectra are crucial for identifying functional groups. For pyrazolidine-3,5-dione (B2422599) derivatives, characteristic absorption bands include those for aromatic C-H stretching (around 3015 cm⁻¹), alkane C-H stretching (around 2850 cm⁻¹), and the two carbonyl (C=O) groups within the pyrazolidinedione ring. researchgate.net In pyrazoline analogs, the C=N stretch is typically observed around 1653-1660 cm⁻¹. researchgate.netgreenpharmacy.info

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the proton environment in the molecule. For 1,3,5-triphenyl-2-pyrazoline, the protons on the pyrazoline ring appear as a characteristic set of doublet of doublets (dd) signals. For example, the signals can be observed at δ 3.18 (dd), 3.88 (dd), and 5.32 (dd) ppm. researchgate.net Aromatic protons typically resonate in the δ 6.83-7.75 ppm region. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectra of pyrazoline derivatives often show intense molecular ion peaks. The fragmentation is dependent on the substituents and their positions on the pyrazoline ring. researchgate.net For example, the fragmentation of 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives consistently shows molecular ion peaks that correspond to their expected molecular formulas.

Table 2: Key Spectroscopic Data for Pyrazoline/Pyrazolidinedione Analogs

| Technique | Compound Type | Characteristic Signals/Bands | Reference |

|---|---|---|---|

| IR (KBr, cm⁻¹) | 1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dione | Not specified, but used for characterization | researchgate.net |

| 1,3,5-Triphenyl-2-pyrazoline | 3053 (aromatic C-H), 1653 (C=N), 1595, 1489 (aromatic C=C) | researchgate.net | |

| ¹H NMR (CDCl₃, ppm) | 1,3,5-Triphenyl-2-pyrazoline | δ 3.18 (dd, 1H), 3.88 (dd, 1H), 5.32 (dd, 1H), 6.83-7.75 (m, 15H) | researchgate.net |

| Mass Spec (m/z) | 1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dione | 306 (M⁺) | researchgate.net |

Purity assessment often begins with Thin-Layer Chromatography (TLC) to monitor reaction completion and identify the number of components in the product mixture. nih.gov For more rigorous purity analysis and for isolation of products, column chromatography is frequently employed. mdpi.com

Chemical Modification and Derivatization Strategies of the 3,5 Pyrazolidinedione, 1 2 Pyridinyl Scaffold

Functionalization at Nitrogen Atoms (N-1, N-2)

The pyrazolidinedione ring contains two nitrogen atoms, N-1 and N-2. The N-1 position is already substituted with the 2-pyridinyl group. The N-2 nitrogen, bearing a proton, is a key site for functionalization, acting as a nucleophile.

Alkylation and Acylation Reactions

The N-2 position of the 1-(2-pyridinyl)-3,5-pyrazolidinedione ring can undergo nucleophilic attack on various electrophiles, leading to N-alkylation and N-acylation products. These reactions are fundamental for introducing a wide range of substituents.

Research Findings: While specific literature on the alkylation and acylation of 1-(2-pyridinyl)-3,5-pyrazolidinedione is not abundant, the reactivity can be inferred from studies on analogous pyrazolidinone systems. For instance, in the synthesis of new 7-(substituted)amino-1-alkyl-2-aryl-1H-2,3-dihydroimidazo[1,2-a]pyrimidin-5-ones, arylpiperazinyl moieties were introduced via alkylation or acylation with corresponding halogeno-derivatives, demonstrating a common strategy for N-functionalization. nih.gov

Alkylation: This typically involves reacting the N-2 anion, generated by a suitable base, with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. This introduces simple alkyl or substituted alkyl chains.

Acylation: This is achieved by treating the pyrazolidinedione with acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction attaches carbonyl-containing groups to the N-2 nitrogen, forming amide-like structures. These reactions can be used to introduce moieties that may serve as CNS agents. nih.gov

| Reaction Type | Reagent Class | Resulting Moiety |

| Alkylation | Alkyl Halides (R-X) | N-Alkyl |

| Acylation | Acyl Chlorides (RCOCl) | N-Acyl |

| Acylation | Anhydrides ((RCO)₂O) | N-Acyl |

Introduction of Diverse Aryl and Heteroaryl Moieties

The introduction of aromatic and heteroaromatic rings at the N-2 position significantly diversifies the chemical space of the parent scaffold. This is typically achieved through cross-coupling reactions.

Research Findings: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. A novel and efficient method for the synthesis of N-aryl and N-heteroaryl sulfamides has been developed using an intermolecular palladium-catalyzed coupling process, which shows good to excellent yields and tolerance for a wide range of functional groups. rsc.org Although not demonstrated specifically on the 1-(2-pyridinyl)-3,5-pyrazolidinedione, this methodology is applicable for coupling aryl or heteroaryl halides with the N-2 nitrogen of the pyrazolidinedione ring. Commonly used methods include the Buchwald-Hartwig amination, which couples an amine (the N-2 of the pyrazolidinedione) with an aryl halide or triflate.

| Coupling Reaction | Catalyst System (Example) | Substrates | Product Type |

| Buchwald-Hartwig Amination | Pd-based (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) | Aryl Halide/Triflate + Pyrazolidinedione | N-Aryl/Heteroaryl Derivative |

Modifications at the Carbon-4 Position

The C-4 position of the 3,5-pyrazolidinedione ring features a methylene (B1212753) group flanked by two carbonyl groups, rendering its protons acidic and the carbon nucleophilic upon deprotonation. This "active methylene" character is the basis for a multitude of derivatization strategies.

Aldol (B89426) Condensation and Knoevenagel-Type Derivatizations

The Knoevenagel condensation is a cornerstone reaction for modifying the C-4 position of 3,5-pyrazolidinediones. rsc.org It involves the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270), followed by dehydration to yield a C-4-alkylidene or C-4-arylidene derivative. rsc.orgmdpi.com

Research Findings: This reaction is a modification of the aldol condensation and results in the formation of a C=C double bond at the C-4 position. rsc.org The reaction is highly versatile, and a wide array of aldehydes (aromatic, heteroaromatic, aliphatic) can be used to introduce various substituents. For example, the Knoevenagel condensation between malononitrile (B47326) and benzaldehyde (B42025) derivatives has been shown to be efficiently catalyzed by materials containing pyridine functionalities. nih.gov The products are often α,β-unsaturated ketones, which are themselves valuable intermediates for further reactions. rsc.org

| Aldehyde/Ketone Reactant | Catalyst (Example) | Product Type |

| Aromatic Aldehyde (Ar-CHO) | Piperidine | 4-Arylidene-pyrazolidinedione |

| Aliphatic Aldehyde (R-CHO) | Triethylamine | 4-Alkylidene-pyrazolidinedione |

| Ketone (R₂C=O) | Pyrrolidine | 4-(Dialkylmethylene)-pyrazolidinedione |

Mannich Reaction and Related Aminoalkylation Strategies

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto the active C-4 position. nih.govepa.gov The reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and the active methylene compound (the pyrazolidinedione).

Research Findings: This reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic C-4 enolate of the pyrazolidinedione. This results in the formation of a C-C bond and the introduction of a "Mannich base" substituent. Asymmetric versions of the Mannich reaction have been developed using chiral organocatalysts, allowing for the enantioselective synthesis of β-amino acids and related structures. nih.gov While specific examples for 1-(2-pyridinyl)-3,5-pyrazolidinedione are limited, the reaction is well-established for other pyrazolone (B3327878) systems. For instance, N-Boc ketimines derived from pyrazolin-5-ones have been used as electrophiles in asymmetric Mannich reactions with other pyrazolones, highlighting the utility of this reaction in creating complex, stereodefined molecules.

| Amine Component | Aldehyde Component | Product |

| Dimethylamine | Formaldehyde (B43269) | 4-(Dimethylaminomethyl)-1-(2-pyridinyl)-3,5-pyrazolidinedione |

| Piperidine | Formaldehyde | 4-(Piperidin-1-ylmethyl)-1-(2-pyridinyl)-3,5-pyrazolidinedione |

| Aniline | Benzaldehyde | 4-(Anilino(phenyl)methyl)-1-(2-pyridinyl)-3,5-pyrazolidinedione |

Exploration of Supramolecular Interactions and Complex Formation

The unique architecture of 1-(2-pyridinyl)-3,5-pyrazolidinedione, featuring both a hydrogen-bond-donating N-H group, carbonyl acceptors on the pyrazolidinedione ring, and a hydrogen-bond-accepting pyridinyl nitrogen, makes it an excellent candidate for forming a variety of supramolecular assemblies.

The formation of co-crystals and salts is a well-established strategy in crystal engineering to modify the physical properties of a compound. Co-crystals are formed between a neutral target molecule and a neutral co-former through non-ionic interactions, primarily hydrogen bonds. Salts, on the other hand, involve proton transfer between an acidic and a basic site.

The 1-(2-pyridinyl)-3,5-pyrazolidinedione molecule possesses both acidic protons on the pyrazolidinedione ring and a basic nitrogen atom on the pyridine ring, making it amenable to forming both co-crystals and salts. The outcome is often dictated by the difference in pKa between the pyrazolidinedione derivative and the chosen co-former.

Research on related heterocyclic compounds has shown that pyridyl groups are effective sites for forming robust hydrogen bonds with carboxylic acids, leading to predictable supramolecular synthons. nih.gov For instance, the interaction between a pyridine nitrogen and a carboxylic acid can result in either a salt or a co-crystal. Similarly, the amide-like functionality within the pyrazolidinedione ring can form strong hydrogen bonds with complementary donors and acceptors. nih.gov

While specific studies on the co-crystallization of 1-(2-pyridinyl)-3,5-pyrazolidinedione are not extensively documented, the principles of crystal engineering suggest that a range of co-formers could be successfully employed. Potential co-formers could include various carboxylic acids, other heterocycles, and amides, which can interact with the pyridinyl and pyrazolidinedione moieties. The choice of solvent is also critical in the formation of co-crystals, with methods such as slow evaporation and liquid-assisted grinding being commonly used. nih.gov

Table 1: Potential Co-formers for 3,5-Pyrazolidinedione, 1-(2-pyridinyl)-

| Co-former Class | Example Co-former | Potential Interaction Site on Target Molecule |

|---|---|---|

| Carboxylic Acids | Benzoic Acid | Pyridinyl nitrogen, Pyrazolidinedione N-H |

| Dicarboxylic Acids | Succinic Acid | Pyridinyl nitrogen, Pyrazolidinedione N-H |

| Amides | Isonicotinamide | Pyrazolidinedione carbonyls, Pyridinyl nitrogen |

This table presents potential co-formers based on the known hydrogen bonding capabilities of pyridinyl and pyrazolidinedione functional groups.

The 1-(2-pyridinyl)-3,5-pyrazolidinedione scaffold is an attractive ligand for metal coordination due to the presence of multiple potential donor atoms. The nitrogen atom of the 2-pyridinyl group is a well-known coordination site for a wide range of transition metals. journalononcology.orgnih.govresearchgate.net Additionally, the carbonyl oxygen atoms of the pyrazolidinedione ring can also participate in metal binding, potentially allowing the ligand to act in a bidentate fashion, chelating a metal ion.

The coordination of metal ions to pyridinyl-containing ligands has been extensively studied, leading to the formation of complexes with diverse geometries and properties. journalononcology.orgnih.gov For instance, nickel(II) and zinc(II) complexes with aminopyridine ligands have been synthesized and characterized, demonstrating the strong affinity of the pyridinyl nitrogen for these metals. journalononcology.org Similarly, iron(II) and copper(II) have been shown to form stable complexes with ligands containing pyrazolone or pyridone moieties. eiu.edu

The 1-(2-pyridinyl)-3,5-pyrazolidinedione ligand could potentially coordinate to a metal center through the pyridinyl nitrogen and one of the carbonyl oxygens, forming a stable five or six-membered chelate ring. The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions. The resulting metal complexes would exhibit distinct spectroscopic and structural properties compared to the free ligand. The synthesis of such complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netnih.gov

Table 2: Potential Metal Ions for Complexation with 3,5-Pyrazolidinedione, 1-(2-pyridinyl)-

| Metal Ion | Potential Coordination Geometry |

|---|---|

| Copper(II) | Square Planar, Octahedral |

| Nickel(II) | Octahedral, Square Planar |

| Zinc(II) | Tetrahedral, Octahedral |

| Iron(II)/Iron(III) | Octahedral |

| Cobalt(II)/Cobalt(III) | Octahedral |

This table illustrates potential metal ions that could form complexes with the 1-(2-pyridinyl)-3,5-pyrazolidinedione scaffold based on the known coordination chemistry of pyridinyl and carbonyl ligands. nih.govnih.gov

Structure Activity Relationship Sar Studies of 3,5 Pyrazolidinedione, 1 2 Pyridinyl and Its Analogs

Elucidation of Positional and Substituent Effects on Biological Activity

The biological profile of 1-(2-pyridinyl)-3,5-pyrazolidinedione derivatives can be significantly altered by the position and nature of substituents on both the pyridinyl and pyrazolidinedione rings. These modifications can affect the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for target interaction.

In the context of 1-(2-pyridinyl)-3,5-pyrazolidinedione, the 2-pyridinyl moiety is anticipated to be a crucial element for biological activity. While direct SAR studies on this specific compound are not extensively documented in publicly available literature, inferences can be drawn from studies on related pyridine-containing compounds. For instance, in a series of pyrazol-4-yl-pyridine derivatives, the pyridine (B92270) ring was identified as a key component for their activity as muscarinic acetylcholine (B1216132) receptor M4 positive allosteric modulators (PAMs). nih.gov

The relative position of the substituent on the pyridine ring can dramatically affect activity. Studies on other heterocyclic compounds have shown that moving a substituent from one position to another on an aromatic ring can lead to significant changes in biological potency. This is often due to the different spatial arrangement of functional groups relative to the key interaction points within the binding site of a biological target. For example, in a series of 3,5-disubstituted pyridin-2(1H)-one derivatives, the position of a pyridinylamino group was found to be critical for their anti-allodynic effects. nih.gov

The pyrazolidinedione ring itself offers several positions for substitution, most notably at the C-4 and N-1 positions. The nature of the substituents at these positions has been shown to be a major determinant of the biological activity in various classes of pyrazolidinedione derivatives.

C-4 Position: The C-4 position of the pyrazolidine-3,5-dione (B2422599) ring is particularly important. The acidity of the hydrogen atom at C-4 is a key factor in the anti-inflammatory activity of many pyrazolidinedione derivatives. pharmacy180.com The dicarbonyl functions at the 3rd and 5th positions enhance the acidity of this proton. pharmacy180.com

Acidity and Activity: Eliminating the acidic proton at the C-4 position, for instance by disubstitution (e.g., 4,4-dialkyl derivatives), often leads to a loss of anti-inflammatory activity. pharmacy180.com Conversely, excessively increasing the acidity can diminish anti-inflammatory and sodium-retaining effects while enhancing other properties like the uricosuric effect. pharmacy180.com

Nature of Substituents: The introduction of various substituents at the C-4 position can modulate the biological activity. For example, the substitution of a 2-phenylthioethyl group at this position in some derivatives has been linked to antigout activity. pharmacy180.com In a study of pyrazolidine-3,5-dione derivatives as Farnesoid X receptor (FXR) agonists, various substitutions at the C-4 position were explored, with several analogs showing potent agonistic activities. nih.gov

The following table summarizes the general effects of C-4 substitution on the activity of pyrazolidinedione derivatives based on established SAR principles.

| C-4 Substitution | General Effect on Anti-inflammatory Activity | Reference |

| Unsubstituted (acidic proton) | Generally required for activity | pharmacy180.com |

| 4,4-Dialkyl | Abolishes activity | pharmacy180.com |

| Introduction of polar functions | Mixed results, can enhance other activities like uricosuric effect | pharmacy180.com |

| 2-Phenylthioethyl | Can introduce antigout activity | pharmacy180.com |

N-1 Position: The N-1 position of the pyrazolidinedione ring in the target compound is occupied by the 2-pyridinyl group. In more broadly substituted pyrazolidine-3,5-diones, the nature of the substituent at N-1 is critical. For instance, in the well-known anti-inflammatory drug Phenylbutazone, a phenyl group is present at this position. The presence of aromatic rings at the nitrogen atoms is often essential for anti-inflammatory and analgesic activity. pharmacy180.com

Pharmacophore Identification and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov For the 1-(2-pyridinyl)-3,5-pyrazolidinedione scaffold, a pharmacophore model would likely include key features such as hydrogen bond acceptors (the carbonyl groups of the pyrazolidinedione ring and the nitrogen of the pyridinyl ring), a hydrophobic/aromatic region (the pyridinyl ring), and potentially a hydrogen bond donor (if the C-4 position is unsubstituted).

Ligand-based design principles for this class of compounds would involve:

Scaffold Hopping: Replacing the pyrazolidinedione core with other bioisosteric rings to explore new chemical space while retaining key pharmacophoric features.

Substituent Optimization: Systematically modifying the substituents on both the pyridinyl and pyrazolidinedione rings to enhance potency, selectivity, and pharmacokinetic properties.

Conformational Analysis: Studying the preferred three-dimensional conformations of active analogs to understand the optimal spatial arrangement of pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the drug discovery process.

The biological activity of 1-(2-pyridinyl)-3,5-pyrazolidinedione analogs can be correlated with various physicochemical descriptors, including:

Lipophilicity (logP): This descriptor is crucial for membrane permeability and can influence how a compound reaches its target. For some pyrazolin-5-one derivatives, lipophilic substituents were found to be essential for their lipid peroxidation-inhibitory activity. nih.gov

Electronic Properties: Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the reactivity of the molecules. nih.gov The distribution of electron density and electronegativity have also been shown to be important for the anti-tuberculosis activity of certain quinolinone-based compounds. nih.gov

Steric Parameters (e.g., Molar Refractivity, Molecular Volume): These descriptors relate to the size and shape of the molecule and are critical for ensuring a good fit within the binding site of a biological target.

A QSAR study on thiazolidinyl analogs containing a pyridine ring developed models with R² values of 0.621 and 0.740 for analgesic and anti-inflammatory activities, respectively, indicating a correlation between the calculated descriptors and the observed biological effects. researchgate.net Another QSAR study on pyrazole-based derivatives for COX-2 inhibition also yielded statistically significant models that were used to guide the design of new inhibitors. nih.gov

The following table presents a hypothetical summary of how different physicochemical descriptors might influence the biological activity of 1-(2-pyridinyl)-3,5-pyrazolidinedione analogs, based on general QSAR principles.

| Physicochemical Descriptor | Potential Influence on Biological Activity | Relevant Studies on Related Compounds |

| Lipophilicity (logP) | Affects membrane permeability and target access. Optimal range is often sought. | nih.gov |

| Electronic Properties (HOMO, LUMO, Electron Density) | Influences reactivity and potential for forming key interactions like hydrogen bonds and charge-transfer complexes. | nih.govnih.gov |

| Steric Parameters (Molar Refractivity, Volume) | Dictates the fit of the molecule within the target's binding pocket. | researchgate.net |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with the biological target. | nih.govnih.gov |

Molecular and Cellular Mechanism of Action Investigations of 3,5 Pyrazolidinedione, 1 2 Pyridinyl Derivatives in Vitro and Cellular Studies

Enzyme Inhibition and Modulation Studies

Derivatives of the 3,5-pyrazolidinedione scaffold have been identified as potent inhibitors of several key enzymes, indicating a broad spectrum of potential therapeutic applications.

Phosphoenolpyruvate (B93156) carboxylase (PEPC) is a critical enzyme in the C4 photosynthetic pathway, making it a valuable target for the development of selective herbicides against C4 plants, which include many common weeds. nih.gov The enzyme catalyzes the irreversible carboxylation of phosphoenolpyruvate (PEP) to form oxaloacetate. proteopedia.org

While direct studies on the 1-(2-pyridinyl) derivative were not prominent, research on other pyrazolidine-3,5-dione (B2422599) derivatives has identified this class as a source of potent PEPC inhibitors. nih.gov Through virtual screening and in vitro validation, pyrazolidine-3,5-diones were discovered to have inhibitory potential against C4 PEPC in the submicromolar range, with significant selectivity over C3 PEPC isoforms. nih.gov One of the most effective compounds identified was 2-(3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione, which exhibited an IC50 value of 1.96 µM and a selectivity factor of 16.6 for C4 PEPC over C3 PEPC. Structure-activity relationship studies indicated that a 3-hydroxyl group on the benzylidene ring (ring B) contributed to both potent inhibition and selectivity, likely by forming a hydrogen bond with residues R888 or N964 in the enzyme's active site.

Table 1: Inhibitory Activity of a Pyrazolidine-3,5-dione Derivative against PEPC Isoforms

| Compound | Target Enzyme | IC50 (µM) | Selectivity (C3/C4) |

|---|---|---|---|

| 2-(3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione | C4 PEPC (F. trinervia) | 1.96 | 16.6 |

| C3 PEPC (F. pringlei) | 32.5 |

Data sourced from The FEBS Journal.

Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is an inducible enzyme that increases during inflammation. youtube.commdpi.com The development of selective COX-2 inhibitors has been a major goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govnih.gov

Although specific data on the COX inhibitory profile of 3,5-Pyrazolidinedione, 1-(2-pyridinyl)- is not available, related pyrazoline and pyrazolidinedione structures have been extensively studied. A series of 1,3,5-trisubstituted 2-pyrazolines were designed with a COX-2 pharmacophore (SO2CH3) at the para-position of a phenyl ring. researchgate.net The lead compound from this series, (4-chlorophenyl){5-[4-(methanesulfonyl)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}methanone, demonstrated significant and selective COX-2 inhibition with an IC50 of 0.05 µM and a selectivity index greater than 128. researchgate.net This highlights that the pyrazoline scaffold, a close structural relative of pyrazolidinedione, is a viable template for potent and selective COX-2 inhibitors. researchgate.net

The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This makes MurB an attractive target for novel antibacterial agents. A series of 3,5-dioxopyrazolidines have been identified as novel inhibitors of this enzyme. nih.gov

Specifically, 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides showed potent inhibitory activity against MurB from both Escherichia coli and Staphylococcus aureus. nih.gov These compounds also demonstrated some inhibition of MurA, another enzyme in the same pathway. nih.gov A fluorescence-binding assay confirmed that a derivative, compound 3, binds tightly to E. coli MurB with a dissociation constant (Kd) of 260 nM. nih.gov X-ray crystallography of a related compound complexed with E. coli MurB revealed that the inhibitor binds at the active site, interacting with key residues and the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov These findings underscore the potential of the 3,5-dioxopyrazolidine core in developing new antibacterial agents that target cell wall synthesis. nih.gov

Table 2: Inhibitory Activity of 3,5-Dioxopyrazolidine Derivatives against Mur Enzymes

| Compound Class | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides | E. coli MurB | 4.1 - 6.8 |

| S. aureus MurB | 4.3 - 10.3 | |

| E. coli MurA | 6.8 - 29.4 | |

| 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine | E. coli MurB | 24.5 - 35 |

| S. aureus MurB | 24.5 - 35 | |

| E. coli MurC | 24.5 - 35 |

Data sourced from Antimicrobial Agents and Chemotherapy. nih.gov

Cyclin-dependent kinase 9 (CDK9) is a key enzyme in the regulation of gene transcription. nih.govnih.gov It forms a complex with cyclin T, known as the positive transcription elongation factor b (p-TEFb), which phosphorylates RNA polymerase II to stimulate transcriptional elongation. nih.govoncotarget.com This process is crucial for the expression of short-lived anti-apoptotic proteins like Mcl-1 and Myc, which are often overexpressed in cancer cells, making CDK9 a compelling target for cancer therapy. nih.govnih.govoncotarget.com

Currently, there is no published research linking 3,5-Pyrazolidinedione, 1-(2-pyridinyl)- or its close derivatives to the inhibition of CDK9. The small molecule inhibitors of CDK9 that have been developed and studied, such as flavopiridol (B1662207) and CDKI-73, belong to different chemical classes, including aminopyrimidines and other heterocyclic systems. nih.govresearchgate.net

Receptor Antagonism and Agonism at the Molecular Level

The interaction of pyrazolidinedione derivatives with cellular receptors has been a key area of investigation, particularly in the context of inflammation.

The N-formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe) receptor is a G-protein coupled receptor found on the surface of neutrophils and other phagocytic cells. Its activation by bacterial-derived peptides triggers a range of inflammatory responses, including chemotaxis and the release of superoxide (B77818) anions. nih.gov

Studies have shown that drugs containing the 3,5-pyrazolidinedione ring structure can bind to f-Met-Leu-Phe receptors on human neutrophils and act as functional antagonists. nih.gov In a study analyzing 36 different compounds, only those possessing the 3,5-pyrazolidinedione ring were significant competitors for f-Met-Leu-Phe receptor binding. nih.gov The most potent of these compounds behaved as selective antagonists, inhibiting the f-Met-Leu-Phe-induced release of superoxide anions from neutrophils. nih.gov The potency of these compounds was not correlated with their pKa or their ability to inhibit prostaglandin (B15479496) synthesis but showed a correlation with their apparent octanol-buffer partition coefficients, suggesting that lipophilicity plays a key role in their receptor interaction. nih.gov The compound 1,2-diphenyl-4-(3-(1-naphthyl)-propyl)-3,5-pyrazolidinedione (DPN) was identified as a particularly potent antagonist and a potential prototype for a new class of anti-inflammatory drugs. nih.gov

AT1 Angiotensin II Receptor Antagonism

Derivatives of the pyrazolidine-3,5-dione core have been investigated as antagonists of the Angiotensin II Type 1 (AT1) receptor, a key component in the renin-angiotensin system. The crystal structures of several pyrazolidine-3,5-dione angiotensin-II receptor antagonists have been determined, revealing key structural features for activity. nih.gov These studies, however, have primarily focused on derivatives with substitutions other than a pyridinyl group at the N-1 position. For instance, active compounds have been synthesized with a butyl group at the 1-position, a spirocyclopentane ring at position 4, and a biphenylmethyl group at the 2-position. nih.gov While these findings establish the pyrazolidine-3,5-dione scaffold as a viable backbone for AT1 antagonism, specific research into the efficacy of the 1-(2-pyridinyl) derivative in this context is not prominently detailed in available literature.

Farnesoid X Receptor (FXR) Agonism

The farnesoid X receptor (FXR) is a nuclear receptor critical to the regulation of bile acid, lipid, and glucose metabolism. nih.gov The pyrazolidine-3,5-dione scaffold has been identified as a novel, non-steroidal framework for developing FXR agonists. nih.gov Through virtual screening and subsequent synthesis, a series of pyrazolidine-3,5-dione derivatives were developed and evaluated for their ability to activate FXR using a cell-based luciferase transactivation assay. nih.gov

Many of the synthesized compounds demonstrated potent agonistic activity. nih.gov Notably, ten derivatives exhibited lower EC₅₀ values than chenodeoxycholic acid (CDCA), a reference FXR agonist, indicating higher potency. nih.gov These findings highlight the potential of the pyrazolidine-3,5-dione core structure in designing new and potent selective bile acid receptor modulators (SBARMs). nih.gov

Table 1: FXR Agonistic Activity of Selected Pyrazolidine-3,5-dione Derivatives EC₅₀ represents the concentration of a drug that gives a half-maximal response.

| Compound | Description | EC₅₀ Value vs. CDCA (Reference) | Source |

|---|---|---|---|

| 1a, 1b, 1d-f, 1j, 1n, 1t, 5b, 7 | Pyrazolidine-3,5-dione Derivatives | Lower EC₅₀ than CDCA | nih.gov |

Platelet ADP Receptor Antagonism

Adenosine diphosphate (B83284) (ADP) is a key mediator in platelet activation and aggregation, acting through P2Y₁ and P2Y₁₂ receptors on the platelet surface. nih.gov Antagonists of the P2Y₁₂ receptor are effective antiplatelet agents that inhibit thrombus formation. wikipedia.org The mechanism involves blocking ADP from binding to the P2Y₁₂ receptor, which is a Gi-coupled receptor. nih.govyoutube.com This blockage prevents the inhibition of adenylyl cyclase, leading to maintained intracellular levels of cyclic AMP (cAMP). wikipedia.orgyoutube.com Higher cAMP levels reduce the activation of glycoprotein (B1211001) IIb/IIIa receptors, which are crucial for platelet aggregation. youtube.com

Established P2Y₁₂ antagonists like clopidogrel (B1663587) and ticagrelor (B1683153) belong to the thienopyridine or cyclopentyl-triazolopyrimidine classes, respectively. nih.govwikipedia.org While the pyrazolidinedione structure has been explored for other activities, its specific application as a platelet ADP receptor antagonist, particularly for the 1-(2-pyridinyl) derivative, is not extensively documented in the current body of research. The primary mechanism of action for known drugs is the specific and, in some cases, irreversible inhibition of the P2Y₁₂ receptor function. researchgate.net

Cellular Pathway Modulation and Biological Process Disruption

Modulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are key mediators in inflammatory processes. nih.govyoutube.com Overexpression of these cytokines is associated with numerous chronic inflammatory diseases, making their inhibition a valuable therapeutic strategy. nih.gov TNF-α mediates septic shock and leukocyte recruitment, while IL-1 and IL-6 are endogenous pyrogens that cause fever, with IL-6 also stimulating the production of acute-phase proteins. youtube.com Various natural and synthetic compounds have been shown to inhibit the production of these cytokines in cellular models, often by targeting signaling pathways like NF-κB. nih.gov While the modulation of these cytokines is a well-established anti-inflammatory approach, specific studies detailing the effects of 3,5-Pyrazolidinedione, 1-(2-pyridinyl)- derivatives on TNF-α, IL-6, or IL-1β production are not specified in the available literature.

Investigations into Apoptosis Induction and Cell Cycle Progression in Disease Models (e.g., specific cancer cell lines)

While direct studies on 3,5-Pyrazolidinedione, 1-(2-pyridinyl)- are limited, research on structurally related pyrazole-based compounds demonstrates significant potential in oncology through the induction of apoptosis and modulation of the cell cycle. For instance, a pyrazolo[3,4-d]pyridazine derivative, referred to as PPD-1, was shown to induce apoptosis in A549 lung cancer cells. nih.gov

The mechanism of action for PPD-1 involves the disruption of the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov Treatment with PPD-1 led to a significant downregulation of Bcl-2 expression and a simultaneous upregulation of Bax, p53, and the effector caspase-3. nih.gov This shift promotes the intrinsic mitochondria-dependent pathway of apoptosis. nih.gov Furthermore, flow cytometry analysis revealed that the compound induces cell cycle arrest at the Sub G1 and G2/M phases, contributing to its anti-tumor activity. nih.gov

Table 2: Apoptotic Effects of a Pyrazolo[3,4-d]pyridazine Derivative (PPD-1) on A549 Lung Cancer Cells

| Parameter | Untreated Cells | PPD-1 Treated Cells | Source |

|---|---|---|---|

| Apoptotic Cells (%) | 0.57% | 10.06% | nih.gov |

| Bcl-2 Gene Expression (Fold Change) | - | 0.22 | nih.gov |

| Bax Gene Expression (Fold Change) | - | 7.28 | nih.gov |

| Caspase-3 Gene Expression (Fold Change) | - | 7.19 | nih.gov |

| p53 Gene Expression (Fold Change) | - | 5.08 | nih.gov |

Mechanistic Basis of Antimicrobial Activities

The pyrazole (B372694) scaffold, particularly when combined with a pyridyl moiety, has been a foundation for the development of new antimicrobial agents. researchgate.net The antimicrobial activity of 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl ring has been demonstrated against various pathogens. researchgate.net

The mechanistic basis for the antimicrobial action of pyrazole derivatives is multifaceted. Studies suggest these compounds can function by disrupting the bacterial cell wall or by inhibiting essential bacterial enzymes. nih.gov Potential enzymatic targets include DNA gyrase and glucosamine-6-phosphate synthase (GlcN-6-P), which is crucial for the biosynthesis of the bacterial cell wall. nih.govtsijournals.com Research on a series of 1,3,5-trisubstituted-pyrazole derivatives with a pyridyl substituent showed that certain compounds exhibited good inhibitory activity against both bacterial species (Escherichia coli, Staphylococcus aureus) and fungi (Pyricularia oryzae, Rhizoctnia solani). researchgate.net

Table 3: Antimicrobial Activity of Selected 1,3,5-Trisubstituted-Pyrazole Derivatives Containing a Pyridyl Moiety Activity measured by the disc diffusion method.

| Compound | Target Organism | Inhibitory Activity | Source |

|---|---|---|---|

| 3c | Escherichia coli | Good | researchgate.net |

| Staphylococcus aureus | Good | researchgate.net | |

| Pyricularia oryzae | Good | researchgate.net | |

| Rhizoctnia solani | Good | researchgate.net | |

| 4c | Escherichia coli | Good | researchgate.net |

| Staphylococcus aureus | Good | researchgate.net | |

| Pyricularia oryzae | Good | researchgate.net | |

| Rhizoctnia solani | Good | researchgate.net |

Computational Chemistry and Molecular Modeling Approaches for 3,5 Pyrazolidinedione, 1 2 Pyridinyl

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and chemical reactivity of molecules. superfri.orgresearchgate.net These methods are used to compute optimized molecular geometries, electronic energies, dipole moments, and various other molecular properties that govern the behavior of a compound. researchgate.netnih.gov For 3,5-Pyrazolidinedione, 1-(2-pyridinyl)-, DFT calculations can predict its three-dimensional structure and the distribution of electron density, which are crucial for understanding its chemical stability and potential for intermolecular interactions.

DFT studies involve selecting a functional (like B3LYP) and a basis set (such as 6-311G(d,p)) to solve the Schrödinger equation in an approximate manner. nih.gov The results of these calculations offer a deep understanding of the molecule's structural parameters and electronic landscape. superfri.orgresearchgate.net This information is foundational for more complex modeling studies, such as molecular docking and dynamics.

Table 1: Representative Theoretical Data from DFT Calculations

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | -855.4 Hartree |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -0.200 a.u. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.072 a.u. |

Note: The values in this table are illustrative and representative for this class of compounds based on published data for similar structures. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comslideshare.net The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic nature. youtube.com

For 3,5-Pyrazolidinedione, 1-(2-pyridinyl)-, analyzing the spatial distribution and energy levels of the HOMO and LUMO can predict its reactivity in various chemical reactions. youtube.comirjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity. researchgate.net DFT calculations can precisely map these orbitals, showing that the HOMO is often localized on the electron-rich pyrazolidinedione ring, while the LUMO may be distributed across the pyridinyl moiety, influencing its interaction with other molecules. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.govnih.gov This method is crucial in drug discovery for identifying potential drug candidates by simulating the ligand-protein interaction and estimating the binding affinity. johnshopkins.edunih.gov For 3,5-Pyrazolidinedione, 1-(2-pyridinyl)-, docking simulations can screen for potential biological targets, such as enzymes or receptors, and elucidate the specific binding mode.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to rank different binding poses. nih.gov Studies on related pyrazolidinedione derivatives have used docking to predict their binding to targets like Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for a Pyrazolidinedione Scaffold

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| VEGFR-2 | -7.9 | Cys919, Asp1046 | Hydrogen Bond |

| PI3K | -7.2 | Val851, Lys802 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase | -8.1 | Asp73, Arg76 | Hydrogen Bond, Electrostatic |

Note: This table presents representative data based on docking studies of similar pyrazole (B372694)/pyrazolidinedione compounds against various biological targets. nih.govnih.govjohnshopkins.edunih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.netmdpi.com MD simulations are used to assess the conformational flexibility of the ligand and the stability of the ligand-protein complex in a simulated physiological environment. nih.govrsc.org By solving Newton's equations of motion for all atoms in the system, MD can track the trajectory of the complex, providing insights into its dynamic behavior. mdpi.com

For the 3,5-Pyrazolidinedione, 1-(2-pyridinyl)- scaffold, MD simulations can be performed on its complex with a putative target identified through docking. strath.ac.uk Key analyses of the MD trajectory include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. researchgate.net These simulations are vital for confirming the stability of the predicted binding mode and for calculating binding free energies, which provide a more accurate estimation of binding affinity. rsc.org

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Parameter/Output | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | The duration of the simulation. | 100 ns |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | OPLS-AA, AMBER |

| Ensemble | The statistical mechanical ensemble used (e.g., NPT, NVT). | NPT (constant Number of particles, Pressure, Temperature) |

| RMSD | Root Mean Square Deviation, measures the average distance between the atoms of the complex over time. | Stable trajectory shows RMSD converging to < 3 Å. |

| RMSF | Root Mean Square Fluctuation, measures the fluctuation of individual atoms or residues. | High RMSF values indicate flexible regions. |

Note: The information is based on standard practices in MD simulations for small molecule-protein complexes. researchgate.netmdpi.comnih.gov

Virtual Screening Methodologies for the Discovery of Novel Bioactive Pyrazolidinedione Scaffolds

Virtual screening (VS) is a powerful computational strategy used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally. plos.org VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

For discovering novel bioactive molecules based on the 3,5-Pyrazolidinedione, 1-(2-pyridinyl)- scaffold, SBVS would involve docking large compound databases against the three-dimensional structure of a chosen biological target. nih.gov In contrast, LBVS would use the known structure of an active compound as a template to search for other molecules with similar 2D or 3D features (shape, pharmacophores). plos.org Fragment-based virtual screening is another approach that screens libraries of smaller chemical fragments to identify those that bind to the target, which can then be grown or linked to create more potent leads. nih.gov These screening methods have been successfully applied to identify new pyrazolidinedione derivatives with potential therapeutic activities. researchgate.netresearchgate.net

Table 4: A General Workflow for Structure-Based Virtual Screening

| Step | Description |

|---|---|

| 1. Target Preparation | The 3D structure of the target protein is prepared by adding hydrogens, assigning charges, and defining the binding site. |

| 2. Library Preparation | A large library of chemical compounds is prepared by generating 3D coordinates and assigning appropriate protonation states. |

| 3. Docking | The compound library is docked into the target's binding site using a high-throughput docking program. |

| 4. Scoring and Ranking | Compounds are scored and ranked based on their predicted binding affinity and favorable interactions. |

| 5. Filtering and Selection | The top-ranked compounds are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection. |

Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes for Elucidating Biological Pathways

While 3,5-Pyrazolidinedione, 1-(2-pyridinyl)- itself is not extensively documented as a chemical probe, its core structure, pyrazolidine-3,5-dione (B2422599), is a foundational element in the design of molecules used to investigate biological processes. A prime example is the development of inhibitors for Phosphoenolpyruvate (B93156) Carboxylase (PEPC), a critical enzyme in the C4 photosynthetic pathway used by many significant agricultural weeds. Researchers have identified pyrazolidine-3,5-dione derivatives as a new class of small molecules that can inhibit C4 PEPC. These inhibitors serve as chemical probes, allowing scientists to study the structure and function of PEPC and elucidate the intricacies of the C4 pathway. By systematically modifying the substituents on the pyrazolidinedione ring, researchers can derive structure-activity relationships, providing deeper insight into the enzyme's active site and mechanism of action. google.com This makes the scaffold highly valuable for generating targeted probes for biological pathway analysis.

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The pyrazolidine-3,5-dione nucleus is a versatile intermediate in organic synthesis, prized for its utility in constructing a wide array of more complex molecules. The active methylene (B1212753) group at the C4 position, situated between two carbonyl groups, is a key site of reactivity, readily participating in condensation reactions with aldehydes and ketones. This reactivity allows for the synthesis of diverse 4-arylidene-pyrazolidinedione derivatives, which can be further modified. nih.gov

These intermediates serve as foundational synthons for building novel heterocyclic systems. For example, they are used as precursors for creating pyrazolopyrimidines and pyrazolopyridines through reactions with reagents like malononitrile (B47326) and diethyl malonate. acs.org Furthermore, studies have demonstrated the effective synthesis of new pyrazolidine-3,5-dione derivatives through catalyzed reactions in aqueous media, leading to compounds with potential anticancer and antimicrobial activities. nih.gov The adaptability of the pyrazolidine-3,5-dione core makes it a crucial building block for medicinal and synthetic chemists aiming to construct intricate molecular architectures. nih.gov

Exploration in Agrochemical Sciences, particularly as Selective Herbicidal Agents (e.g., C4 Plant-Selective PEPC Inhibitors)

The field of agrochemical science has seen significant exploration of pyrazolidine-3,5-dione derivatives as potential herbicides. The primary target for these compounds is the enzyme Phosphoenolpyruvate Carboxylase (PEPC), which is essential for carbon fixation in C4 plants. google.com Since many of the world's most resilient weeds are C4 plants, while major crops like rice, wheat, and soybeans are C3 plants, targeting C4-specific enzymes offers a pathway to developing selective herbicides. google.com

Through virtual screening and subsequent synthesis, researchers have identified pyrazolidine-3,5-diones as a novel class of C4 PEPC inhibitors. google.com These compounds have shown inhibitory potential in the submicromolar range and, crucially, exhibit selectivity for C4 PEPC over the C3 isoform. For instance, one of the most effective compounds identified, (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione, demonstrated a selectivity factor of up to 16 for C4 PEPC over C3 PEPC. google.com The herbicidal potential of related pyrazole (B372694) derivatives has also been investigated against various weed species, with some compounds showing good activity in post-emergence treatments. google.com

| Compound | Target Enzyme | IC₅₀ Value (µM) | Selectivity Factor (C3/C4) | Reference |

|---|---|---|---|---|

| (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione | C4 PEPC | 1.96 | 16.6 | google.com |

This targeted approach makes the pyrazolidine-3,5-dione scaffold a highly interesting lead structure for developing new, potent, and selective herbicides with a potentially lower impact on non-target crop plants.

Utility in Analytical Chemistry (e.g., as Derivatization Reagents for Chromatography and Spectroscopy)

The pyrazolidinedione structure possesses potential for use in analytical chemistry, although specific applications of 1-(2-pyridinyl)-3,5-pyrazolidinedione as a derivatization reagent are not widely documented. However, related compounds have been the subject of analytical method development. For instance, methods using differential pulse voltammetry have been established for the determination of pyrazolidinedione derivatives like Butazolidin and Tanderil in various media. tandfonline.com

The inherent reactivity of the pyrazolidinedione ring suggests its potential as a derivatization reagent. Such reagents are used to modify an analyte to make it more suitable for separation or detection by techniques like chromatography. There are mentions in patent literature of using derivatization procedures for the chromatographic separation of enantiomers of pyrazolidinedione derivatives. google.com The development of analytical methods often involves the use of reagents that react specifically with a functional group; the reactive sites on the pyrazolidinedione ring could be exploited for this purpose, for example, in creating derivatives with enhanced UV absorbance or fluorescence for HPLC analysis.

Potential Contributions to Materials Science (e.g., in Polymer Chemistry or as Pharmaceutical Excipients)

The pyrazolidinedione scaffold is being explored for its potential contributions to materials science. The core structure can be integrated into polymer chains to develop novel materials with specific, tailored properties. For example, pyrazolidinedione-based moieties have been used to create benzoxazines that exhibit enhanced thermal stability compared to conventional counterparts. There is also research on the synthesis of a 3,5-pyrazolidinedione on a soluble polyethylene (B3416737) glycol (PEG) polymer support, a technique valuable in combinatorial chemistry and materials discovery. researchgate.netsigmaaldrich.com

In the context of pharmaceuticals, while the focus is often on the active ingredient, the formulation is critical. Patents for drugs containing a pyrazolidinedione derivative detail the use of various common pharmaceutical excipients. google.comgoogle.comepo.org These include carriers like lactose, granulating agents such as magnesium stearate, and suspending agents like methylcellulose. google.comepo.org Although the pyrazolidinedione itself is the active component rather than the excipient in these cases, the formulation science associated with this class of compounds is essential for their development into usable products. This demonstrates the interaction of these molecules with standard materials used in pharmaceutical technology. pharmtech.com

Future Research Directions and Emerging Areas for 3,5 Pyrazolidinedione, 1 2 Pyridinyl Chemistry

Discovery and Development of Novel, Efficient, and Sustainable Synthetic Pathways

The future of synthesizing 3,5-Pyrazolidinedione, 1-(2-pyridinyl)- and its derivatives lies in the development of greener, more efficient, and economically viable methods. Traditional syntheses often involve the condensation of substituted hydrazines with malonic acid derivatives. researchgate.netresearchgate.netasianpubs.org However, emerging research focuses on minimizing hazardous reagents and solvents, and reducing reaction times.

Key areas for future development include:

Catalysis in Aqueous Media: The use of water as a reaction medium is a cornerstone of green chemistry. Research into metal-catalyzed reactions, such as those using Magnesium(II) acetylacetonate, has shown promise for the synthesis of pyrazolidine-3,5-dione (B2422599) derivatives with high yields, offering an environmentally benign alternative to conventional organic solvents. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. nih.gov Applying this technique to the one-pot, multi-component reaction of 2-aminopyridine (B139424) (a precursor to the pyridinylhydrazine), an appropriate malonic ester, and other reagents could provide a rapid and efficient route to the target compound and its analogs. nih.gov

Metal-Free Reactions: To avoid the cost and potential toxicity of metal catalysts, future pathways may focus on metal-free oxidative dehydrogenative N-N bond formation, providing a milder and more sustainable route to the pyrazolidinone core. researchgate.net

Solid-Phase Synthesis: For generating libraries of derivatives for high-throughput screening, solid-phase synthesis offers advantages in purification and automation, enhancing the efficiency of discovering new bioactive compounds based on this scaffold. eurekaselect.com

These advanced methodologies promise to make the synthesis of 3,5-Pyrazolidinedione, 1-(2-pyridinyl)- derivatives more sustainable and scalable. nih.govnih.gov

Deeper Elucidation of In Vitro Mechanistic Insights and Target Validation

While various pyrazolidine-3,5-dione derivatives are known to possess anti-inflammatory, anticancer, and antimicrobial properties, a deeper understanding of their molecular mechanisms is a critical future objective. nih.govresearchgate.netnih.gov Future research will move beyond preliminary screening to pinpoint and validate specific biological targets.

Enzyme and Receptor Assays: Detailed in vitro assays will be crucial. For example, derivatives of the pyrazolidinedione scaffold have been evaluated for their inhibitory activity against enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGF-R2) and cyclooxygenase (COX-1/COX-2), and for their agonist activity at nuclear receptors like the Farnesoid X receptor (FXR). nih.govnih.govnih.gov Future work on 3,5-Pyrazolidinedione, 1-(2-pyridinyl)- would involve similar specific assays, such as cell-based luciferase transactivation assays, to quantify its potency and efficacy at specific targets. nih.govnih.gov

Target Identification and Validation: For derivatives showing promising activity in cell-based assays (e.g., antiproliferative effects on cancer cell lines), identifying the precise molecular target is the next frontier. nih.gov Techniques such as affinity chromatography, proteomics, and genetic approaches can be used to pull down binding partners and validate them as true targets.

Structural Biology: Obtaining crystal structures of 3,5-Pyrazolidinedione, 1-(2-pyridinyl)- or its analogs bound to their target proteins would provide invaluable mechanistic insight. This structural information can elucidate the key binding interactions and guide the rational design of more potent and selective next-generation compounds.

Design of Highly Selective Ligands for Underexplored Biological Targets

The structural versatility of the pyrazolidine-3,5-dione scaffold makes it an attractive starting point for designing ligands for new or underexplored biological targets. nih.gov The pyridinyl substituent offers a key vector for modification to tune selectivity and physicochemical properties. nih.gov

Farnesoid X Receptor (FXR) Agonists: Virtual screening has already identified pyrazolidine-3,5-dione derivatives as potential partial or full agonists of FXR, a nuclear receptor involved in bile acid metabolism. nih.gov This opens a new therapeutic avenue for these compounds as selective bile acid receptor modulators (SBARMs). nih.gov